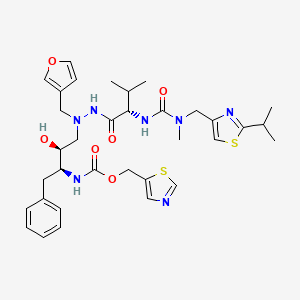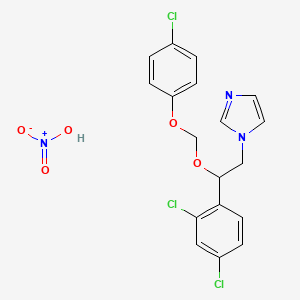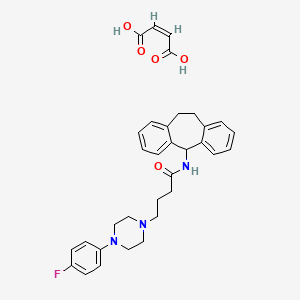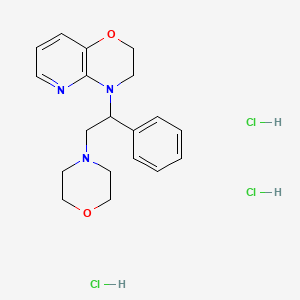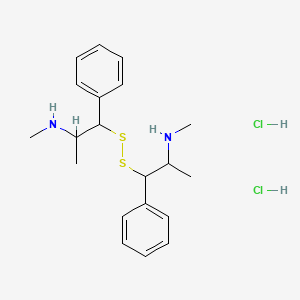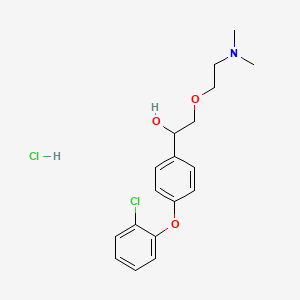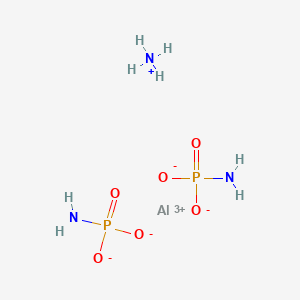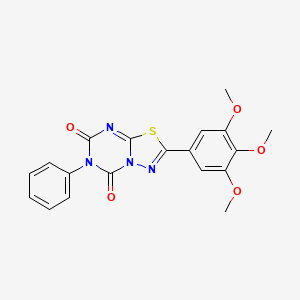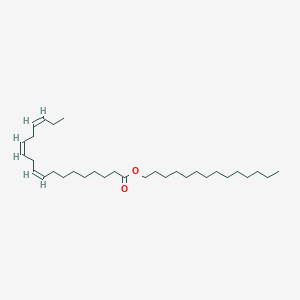
2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester: is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of thioic acid groups and esterification with butanol. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioic acid groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound’s reactivity with thiol groups makes it useful for studying protein interactions and enzyme functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
In industrial applications, the compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism by which 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester exerts its effects involves interactions with thiol groups in proteins and enzymes. These interactions can alter the function of the target molecules, leading to various biological and chemical effects. The pathways involved may include redox reactions and covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide)
- 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dimethyl ester
Uniqueness
Compared to similar compounds, 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester stands out due to its specific ester groups, which influence its solubility, reactivity, and potential applications. The presence of butyl groups may also enhance its interactions with certain biological targets, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
109477-54-5 |
|---|---|
Formule moléculaire |
C14H24N2O2S8 |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
O-butyl [2-[(butoxycarbothioyldisulfanyl)carbothioylamino]ethylcarbamothioyldisulfanyl]methanethioate |
InChI |
InChI=1S/C14H24N2O2S8/c1-3-5-9-17-13(21)25-23-11(19)15-7-8-16-12(20)24-26-14(22)18-10-6-4-2/h3-10H2,1-2H3,(H,15,19)(H,16,20) |
Clé InChI |
WNMCEVBWQIEBOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=S)SSC(=S)NCCNC(=S)SSC(=S)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


